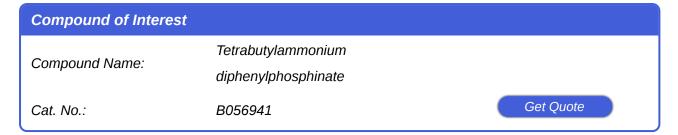


Spectroscopic Profile of Tetrabutylammonium Diphenylphosphinate: A Comparative Guide

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For Immediate Release

This guide provides a comprehensive analysis of the spectroscopic data for **tetrabutylammonium diphenylphosphinate**, a quaternary ammonium salt with applications in organic synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document presents a comparative overview of its spectral characteristics alongside common alternatives, supported by experimental data and detailed protocols.

Executive Summary

Tetrabutylammonium diphenylphosphinate $[(C_4H_9)_4N]^+[OP(O)(C_6H_5)_2]^-$ is a phase-transfer catalyst and ionic liquid. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and compares it with alternative salts, including tetrabutylammonium bromide, tetrabutylammonium tetrafluoroborate, and tetraphenylphosphonium chloride.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **tetrabutylammonium diphenylphosphinate** and its alternatives.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Compound	Solvent Chemical Shifts (δ, ppm) and Multiplicities	
Tetrabutylammonium Diphenylphosphinate	CDCl₃ (predicted)	~ 7.8-8.0 (m, 4H, Ar-H ortho), ~7.4-7.6 (m, 6H, Ar-H meta, para), ~3.0-3.3 (m, 8H, N-CH ₂ -CH ₂), ~1.5-1.7 (m, 8H, N-CH ₂ -CH ₂), ~1.3-1.5 (m, 8H, CH ₂ -CH ₃), ~0.9-1.0 (t, 12H, CH ₃)
Tetrabutylammonium Bromide	CDCl₃	3.39 (t, 8H), 1.63 (m, 8H), 1.42 (m, 8H), 1.00 (t, 12H)[1]
Tetrabutylammonium Tetrafluoroborate	3.12 (t, 8H), 1.61 (m, 8H), 1 (m, 8H), 0.99 (t, 12H)[2]	
Tetraphenylphosphonium Chloride	CDCl3	7.6-7.9 (m, 20H, Ar-H)

Table 2: 13C NMR Data

Compound	Solvent	Chemical Shifts (δ, ppm)
Tetrabutylammonium Diphenylphosphinate	CDCl₃ (predicted)	~135-128 (Ar-C), 58.6 (N-CH ₂), 24.1 (N-CH ₂ -CH ₂), 19.8 (CH ₂ -CH ₃), 13.7 (CH ₃)
Tetrabutylammonium Bromide	CDCl ₃	58.7, 24.0, 19.6, 13.6[3]
Tetrabutylammonium Tetrafluoroborate	Unknown	59.3, 24.5, 20.2, 13.9
Tetraphenylphosphonium Chloride	CDCl₃	135.5, 134.2, 130.5, 118.9

Table 3: 31P NMR Data



Compound	Solvent	Chemical Shift (δ, ppm)
Tetrabutylammonium Diphenylphosphinate	CDCl ₃ (predicted)	~ 20-25
Tetraphenylphosphonium Chloride	CD₃CN	22.87

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Compound	Sample Prep	Key Absorption Bands (cm ⁻¹)
Tetrabutylammonium Diphenylphosphinate	KBr (predicted)	~2960, 2870 (C-H stretch), ~1465 (C-H bend), ~1150 (P=O stretch), ~1100 (P-Ph stretch)
Tetrabutylammonium Bromide	KBr	2961, 2872, 1487, 1380[4]
Tetrabutylammonium Tetrafluoroborate	KBr	2963, 2875, 1473, 1056 (B-F stretch)[5]
Tetraphenylphosphonium Chloride	KBr	3050, 1437, 1107, 995, 723, 688

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data



Compound	Ionization Mode	[M]+ or [M] ⁻ (m/z)	Key Fragments (m/z)
Tetrabutylammonium Diphenylphosphinate	ESI	[C16H36N]+: 242.28	[C12H10O2P] ⁻ : 217.04
Tetrabutylammonium Bromide	EI	[C16H36N]+: 242.28	185, 142, 98, 57[6]
Tetrabutylammonium Tetrafluoroborate	El	[C16H36N]+: 242.28	185, 142, 98, 57[7]
Tetraphenylphosphoni um Chloride	ESI+	[C24H20P]+: 339.13	-

Experimental Protocols

Standardized protocols are essential for obtaining reproducible spectroscopic data. Below are detailed methodologies for the key experiments cited.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the organic salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.
 Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- ³¹P NMR Acquisition: For phosphorus-containing compounds, acquire the spectrum with proton decoupling. A wider spectral width may be necessary depending on the phosphorus environment. Use an external reference of 85% H₃PO₄.



FT-IR Spectroscopy

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

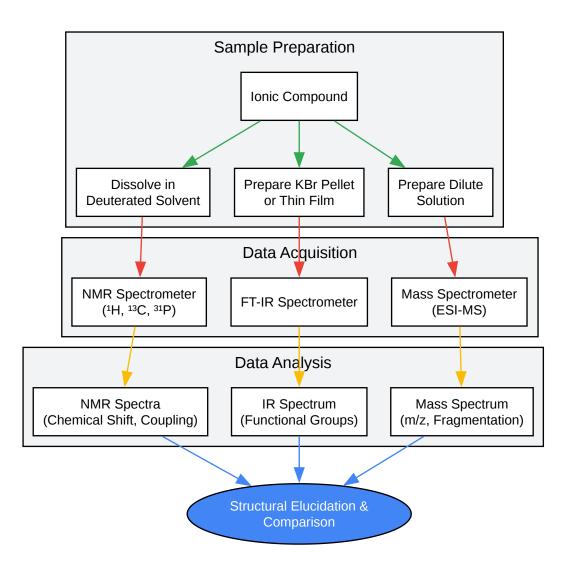
Mass Spectrometry

- Sample Preparation (ESI): Prepare a dilute solution of the sample (1-10 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Small amounts of formic acid or acetic acid can be added to promote ionization in positive ion mode.
- Data Acquisition: Infuse the sample solution into the electrospray source. Acquire the mass spectrum over a relevant m/z range. For the cation, scan in positive ion mode, and for the anion, scan in negative ion mode.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an ionic compound like **tetrabutylammonium diphenylphosphinate**.





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Caption: Workflow for Spectroscopic Analysis of Ionic Compounds.

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- To cite this document: BenchChem. [Spectroscopic Profile of Tetrabutylammonium Diphenylphosphinate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056941#spectroscopic-data-fortetrabutylammonium-diphenylphosphinate]

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